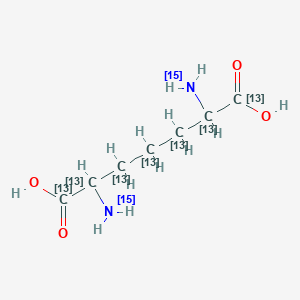
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid, also known as 2,6-diaminopimelic acid, is a compound of significant interest in various scientific fields. This compound is labeled with stable isotopes of nitrogen-15 and carbon-13, making it valuable for research in metabolic pathways, environmental studies, and chemical identification.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid typically involves the incorporation of nitrogen-15 and carbon-13 isotopes into the molecular structure. One common method is the reaction of a precursor compound with isotopically labeled reagents under controlled conditions. For example, the reaction of a heptanedioic acid derivative with 15N-labeled ammonia and 13C-labeled carbon sources can yield the desired isotopically labeled product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
科学研究应用
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid has numerous applications in scientific research:
Chemistry: Used as a reagent for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in diagnostic imaging and as a standard for isotope-labeled compounds.
Industry: Applied in the synthesis of labeled polymers and other materials for research and development.
作用机制
The mechanism of action of 2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its incorporation into metabolic pathways where it can be traced using its stable isotopes. The labeled nitrogen and carbon atoms allow researchers to monitor the compound’s interactions and transformations within biological systems. This provides insights into molecular targets and pathways involved in various biochemical processes.
相似化合物的比较
Similar Compounds
2,6-Diaminopimelic acid: The unlabeled version of the compound.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: Similar in structure but with different functional groups and applications.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another compound with similar structural features but different uses.
Uniqueness
The uniqueness of 2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid lies in its stable isotope labeling, which makes it an invaluable tool for tracing and studying complex biochemical and chemical processes. This distinguishes it from other similar compounds that may not have the same isotopic labeling and thus lack the same research capabilities.
属性
分子式 |
C7H14N2O4 |
|---|---|
分子量 |
199.13 g/mol |
IUPAC 名称 |
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI 键 |
GMKMEZVLHJARHF-RIQGLZQJSA-N |
手性 SMILES |
[13CH2]([13CH2][13CH]([13C](=O)O)[15NH2])[13CH2][13CH]([13C](=O)O)[15NH2] |
规范 SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)


![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
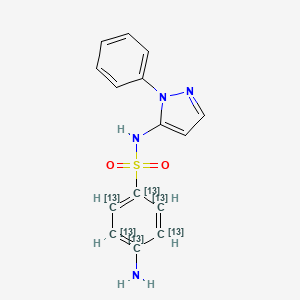

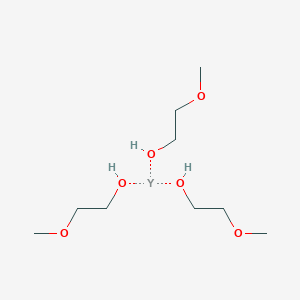
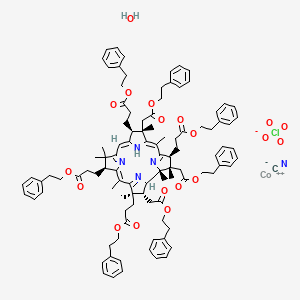


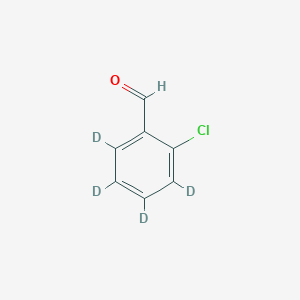
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)

